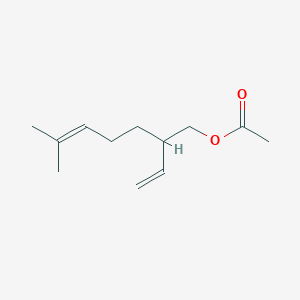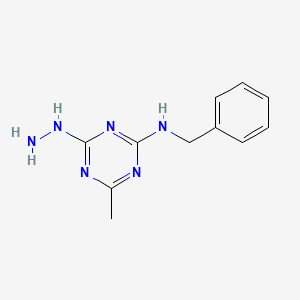
N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as cesium carbonate to facilitate the nucleophilic substitution reactions . The process can be carried out under mild conditions, making it efficient and scalable.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods also allow for better control over reaction conditions, leading to higher purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can lead to the formation of azides, while reduction of the triazine ring can yield amine derivatives .
Aplicaciones Científicas De Investigación
N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects . The compound can also interact with DNA, causing disruptions in cellular processes and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
4,6-dichloro-1,3,5-triazine: A precursor in the synthesis of N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine.
2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Another triazine derivative with high energetic properties.
4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
300805-65-6 |
|---|---|
Fórmula molecular |
C11H14N6 |
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H14N6/c1-8-14-10(16-11(15-8)17-12)13-7-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3,(H2,13,14,15,16,17) |
Clave InChI |
YAOKCXGYFUKHBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC(=N1)NN)NCC2=CC=CC=C2 |
Solubilidad |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Methyl-5,6-dihydro-4H,8H-[1,3]oxazolo[4,5-c]pyrido[3,2,1-ij]quinolin-8-one](/img/structure/B14166675.png)
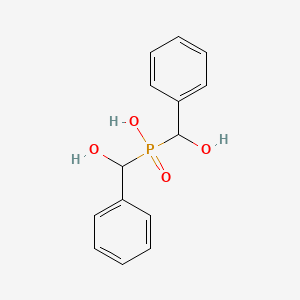
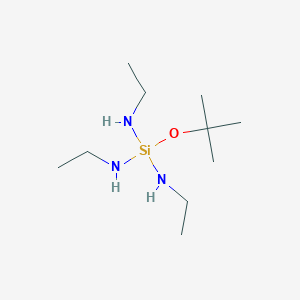
![3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14166704.png)
![3-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14166706.png)
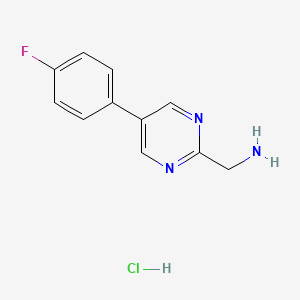
![2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14166721.png)
![1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14166723.png)
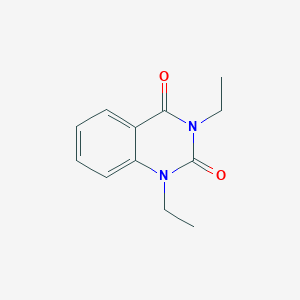
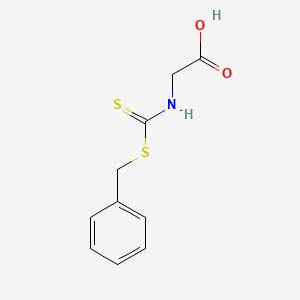
![N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14166736.png)
